Benzene-1,3,5-tricarboxylic acid--piperazine (2/1)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) typically involves the reaction of benzene-1,3,5-tricarboxylic acid with piperazine in a suitable solvent. One common method is to dissolve benzene-1,3,5-tricarboxylic acid in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and then add piperazine to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) has a wide range of applications in scientific research, including:
Biology: It can be employed in the design of drug delivery systems and as a scaffold for biomolecular interactions.
Industry: It is used in the production of advanced materials, catalysts, and sensors.
Mechanism of Action
The mechanism of action of benzene-1,3,5-tricarboxylic acid–piperazine (2/1) involves its ability to form coordination complexes with metal ions. The carboxyl groups of benzene-1,3,5-tricarboxylic acid can chelate metal ions, while the nitrogen atoms of piperazine can coordinate with additional metal centers. This coordination ability allows the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
Trimesic acid: Benzene-1,3,5-tricarboxylic acid itself is a similar compound with three carboxyl groups attached to a benzene ring.
Piperazine derivatives: Compounds containing the piperazine ring structure with different substituents.
Uniqueness
Benzene-1,3,5-tricarboxylic acid–piperazine (2/1) is unique due to its specific combination of benzene-1,3,5-tricarboxylic acid and piperazine, resulting in a coordination compound with distinct properties and applications. The presence of both carboxyl and nitrogen functional groups allows for versatile interactions with metal ions and other molecules, making it valuable in various fields of research and industry .
Properties
CAS No. |
669695-38-9 |
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Molecular Formula |
C22H22N2O12 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;piperazine |
InChI |
InChI=1S/2C9H6O6.C4H10N2/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-6-4-3-5-1/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);5-6H,1-4H2 |
InChI Key |
LJNILMIHJXNLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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